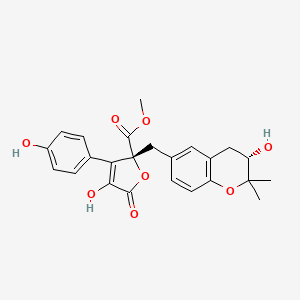

Butyrolactone V

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-4-hydroxy-2-[[(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O8/c1-23(2)18(26)11-15-10-13(4-9-17(15)31-23)12-24(22(29)30-3)19(20(27)21(28)32-24)14-5-7-16(25)8-6-14/h4-10,18,25-27H,11-12H2,1-3H3/t18-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXYYYUKWBLFQH-MHECFPHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CC2=C(O1)C=CC(=C2)C[C@@]3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of γ-Butyrolactone from Maleic Anhydride: A Technical Guide

Introduction

γ-Butyrolactone (GBL) is a versatile chemical intermediate with significant industrial applications, serving as a solvent and a precursor in the synthesis of various chemicals, including N-methyl-2-pyrrolidone (NMP), N-vinyl-2-pyrrolidone (NVP), herbicides, and rubber additives.[1] A primary and industrially significant route for GBL production is the catalytic hydrogenation of maleic anhydride. This process is favored for its efficiency and the availability of the feedstock from the oxidation of n-butane or benzene. This guide provides an in-depth technical overview of the synthesis of GBL from maleic anhydride, focusing on reaction pathways, catalytic systems, experimental protocols, and key performance data for researchers and professionals in the field.

Reaction Pathways and Mechanism

The conversion of maleic anhydride to γ-butyrolactone is a multi-step hydrogenation process. The generally accepted reaction pathway involves the initial hydrogenation of the carbon-carbon double bond in maleic anhydride to form succinic anhydride (SA), which is a key intermediate. Subsequently, the succinic anhydride undergoes further hydrogenation to yield the final product, γ-butyrolactone.[2][3]

The overall reaction can be summarized as: C₄H₂O₃ (Maleic Anhydride) + 2H₂ → C₄H₄O₃ (Succinic Anhydride) + H₂ → C₄H₆O₂ (γ-Butyrolactone)

Under certain process conditions and with specific catalysts, GBL can be further hydrogenated to produce 1,4-butanediol (BDO) and tetrahydrofuran (THF).[4] The formation of by-products such as n-butanol and butyric acid can also occur, primarily from the over-hydrogenation or hydrogenolysis of GBL.[4] A plausible reaction pathway suggests that methane (CH₄) can be formed through the methanation of carbon monoxide (CO) generated during the reaction, rather than by the direct decarbonylation of intermediates.[5]

Catalytic Systems

The choice of catalyst is critical for achieving high selectivity and yield of GBL. The hydrogenation of maleic anhydride can be performed in both vapor and liquid phases, with catalyst selection varying accordingly.

-

Copper-Based Catalysts: These are the most widely used catalysts in industrial vapor-phase processes due to their high activity, selectivity, and cost-effectiveness.[6] Common formulations include copper-zinc oxides (CuO-ZnO) and copper chromite.[7][8] The presence of promoters like zinc, chromium, or cerium helps to stabilize the active metallic copper species and enhance catalytic performance.[9] For instance, Cu-Zn-Ce catalysts have been shown to be beneficial for stabilizing catalytic activity in the gas-phase hydrogenation of maleic anhydride.[9]

-

Nickel-Based Catalysts: Nickel catalysts supported on materials like silica (SiO₂) or silica-alumina (SiO₂-Al₂O₃) are also effective.[10] The preparation method significantly influences the catalyst's properties; catalysts prepared by precipitation-deposition can yield smaller, more active, and selective metal particles compared to those made by impregnation.[10] The highest GBL yield (83%) with a Ni/SiO₂-Al₂O₃ catalyst was attributed to the selective hydrogenolysis of succinic anhydride on Lewis acid sites.[10]

-

Precious Metal Catalysts: Noble metals such as Palladium (Pd) and Platinum (Pt), often combined with copper (Cu-Pd, Cu-Pt), can be used to achieve high selectivity and yields of GBL.[11] Palladium supported on carbon (Pd/C) is also utilized, particularly in liquid-phase hydrogenation at lower temperatures and pressures.[12] Ruthenium complexes, such as RuCl₂(TPP)₃, have demonstrated high activity, especially when used in supercritical carbon dioxide.[13]

Data Presentation: Performance of Catalytic Systems

The following table summarizes the performance of various catalytic systems under different reaction conditions for the synthesis of GBL from maleic anhydride.

| Catalyst | Phase | Temperature (°C) | Pressure | H₂/MA Molar Ratio | MA Conversion (%) | GBL Selectivity (%) | GBL Yield (%) | Reference |

| Cu/Zn (T-4322) | Vapor | 250-270 | Ambient - 5 bar | 40:1 - 200:1 | 100 | >92 | >92-95 | [7] |

| Ni/SiO₂-Al₂O₃-PD | Vapor | 220 | Atmospheric | N/A | ~100 | ~83 | 83 | [10] |

| Cu-Zn-Ce | Vapor | 220-280 | 1 MPa | N/A | >97 | High | N/A | [9] |

| RuCl₂(TPP)₃ | Liquid (in scCO₂) | 200 | 14 MPa (CO₂) + 4 MPa (H₂) | N/A | 100 | >99 | 84 | [13] |

| 5 wt% Pd/C | Liquid (aqueous) | 30-70 | 1-5 bar | N/A | N/A | N/A | N/A (for SA) | [12] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and optimization of GBL production. Below is a representative protocol for the vapor-phase hydrogenation of maleic anhydride using a commercial copper-zinc catalyst, adapted from patent literature.[7]

1. Catalyst Activation

-

Apparatus: A tubular fixed-bed reactor (e.g., 1-inch internal diameter) equipped with an external heating jacket and an axial thermowell for temperature monitoring.

-

Procedure:

-

Pack the reactor with the commercial Cu/Zn catalyst (e.g., 350 g of Sü-Chemie T-4322).

-

Heat the reactor to 150°C under a nitrogen flow.

-

Introduce a mixture of H₂/N₂ over the catalyst. To prevent thermal runaway and hot spots, the activation should be gradual.

-

Slowly increase the hydrogen concentration from 0% to 8% (vol) while simultaneously raising the reactor temperature to 250°C. Monitor the catalyst bed temperature using the axial thermocouple, ensuring any hot spot does not exceed the set temperature by more than 20-25°C.

-

Once the reactor reaches 250°C, gradually increase the hydrogen content in the gas stream to 100%.

-

Maintain the catalyst under a pure hydrogen flow at 250°C for 5 hours to complete the activation.

-

2. Hydrogenation of Maleic Anhydride

-

Apparatus: The same fixed-bed reactor system, connected to a feed system for vaporized maleic anhydride and hydrogen, and a downstream condensation system to collect liquid products.

-

Procedure:

-

After catalyst activation, set the desired reaction temperature (e.g., 250-270°C) and pressure (e.g., 5 bar).

-

Introduce a vaporous mixture of maleic anhydride and hydrogen into the reactor. The molar ratio of hydrogen to maleic anhydride should be maintained between 40:1 and 200:1 to prevent tar formation and prolong catalyst life.[7]

-

Pass the reactant stream over the activated catalyst bed.

-

The reactor effluent is cooled to condense the liquid products (GBL, SA, and any by-products).

-

Analyze the collected liquid products using gas chromatography (GC) to determine the conversion of maleic anhydride and the yield of γ-butyrolactone.

-

The catalytic hydrogenation of maleic anhydride remains a robust and economically viable method for the large-scale production of γ-butyrolactone. Copper-based catalysts are predominant in vapor-phase processes, offering high conversion and selectivity under optimized conditions of temperature, pressure, and hydrogen-to-feed ratios. Advances in catalyst design, including the use of nickel-based systems and precious metals, as well as innovative process conditions like the use of supercritical fluids, continue to offer pathways for improved efficiency and selectivity. The detailed understanding of reaction pathways and adherence to rigorous experimental protocols are paramount for researchers and industry professionals aiming to optimize this important chemical transformation.

References

- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 2. mdpi.com [mdpi.com]

- 3. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04221K [pubs.rsc.org]

- 4. Reaction pathway in vapour phase hydrogenation of maleic anhydride and its esters to {gamma}-butyrolactone (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US6297389B1 - Process for the production of gamma-butyrolactone - Google Patents [patents.google.com]

- 8. ç¾åº¦æåº [word.baidu.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly selective conversion of maleic anhydride to gamma-butyrolactone over Ni-supported catalysts prepared by precipitation-deposition method [ri.conicet.gov.ar]

- 11. US4105674A - Production of gamma-butyrolactone from maleic anhydride with a hydrogenation catalyst - Google Patents [patents.google.com]

- 12. Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Guide to the Biological Activity of γ-Butyrolactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone (GBL) moiety, a five-membered lactone ring, is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Its structural simplicity and amenability to chemical modification have made it a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of GBL derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

A significant area of research for GBL derivatives is in oncology. Numerous natural and synthetic butyrolactones have demonstrated potent cytotoxic activities against various cancer cell lines.[1] Two FDA-approved anticancer agents, etoposide and teniposide, are semisynthetic derivatives of podophyllotoxin, a natural product containing the GBL scaffold.[1]

Mechanisms of Action: The anticancer effects of GBL derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways. For instance, α-methylene-γ-butyrolactones are known to act as Michael acceptors, reacting with nucleophilic residues in proteins like NF-κB and STAT3, thereby inhibiting their pro-survival signaling.

Quantitative Data on Anticancer Activity:

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

| Protelichesterinic acid | HCT-116 (Colon) | 34.3 µM | [1] |

| Cembrane-type butyrolactone | RAW 264.7 (Macrophage) | Strong Cytotoxicity | [1] |

| α-(aminomethyl)-γ-butyrolactones | Panc-1, MIA PaCa-2, BxPC-3 (Pancreatic) | Active at 10 µM | [4] |

| Aspernolide M | SK-MEL (Melanoma) | 0.9 µM | [5] |

| Aspernolide M | BT-549 (Breast) | 0.1 µM | [5] |

| Aspernolide M | SKOV-3 (Ovarian) | 0.8 µM | [5] |

| Aspernolide M | KB (Oral) | 1.2 µM | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the γ-butyrolactone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Apoptosis Induction

Many GBL derivatives exert their anticancer effects by activating the intrinsic or extrinsic apoptotic pathways. The diagram below illustrates a generalized workflow for evaluating the pro-apoptotic effect of a GBL derivative.

Caption: Workflow for investigating the pro-apoptotic activity of GBL derivatives.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. GBL derivatives, particularly furanones, are well-known for their ability to interfere with QS systems, making them promising candidates for novel antibacterial therapies that do not rely on bactericidal or bacteriostatic effects.[6][7]

Mechanism of Action: Many bacterial QS systems rely on N-acylhomoserine lactone (AHL) signaling molecules. GBL-based QS inhibitors often act as competitive antagonists, binding to the LuxR-type receptors and preventing the binding of native AHLs, thereby blocking the activation of downstream virulence genes.[6][7]

Quantitative Data on Quorum Sensing Inhibition:

| Compound Class | Target Receptor/System | Activity Metric | Reference |

| α-(N-alkyl-carboxamide)-γ-butyrolactones | LuxR | Antagonist activity in the 30 µM range | [6] |

| Synthetic homoserine lactone analogues | LuxR (E. coli biosensor) | Significant inhibition at 50 µM | [7] |

Experimental Protocol: Violacein Inhibition Assay

Chromobacterium violaceum is a commonly used reporter strain for screening QS inhibitors. It produces the purple pigment violacein, a process regulated by a C10-HSL-mediated QS system.

-

Strain Preparation: Grow C. violaceum (e.g., CV026 or a wild type) overnight in LB broth.

-

Assay Setup: In a 96-well plate, add LB broth, a sub-inhibitory concentration of the test GBL derivative, and the bacterial culture. For strains like CV026 that require an exogenous AHL, add a known concentration of the appropriate AHL (e.g., C6-HSL).

-

Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

-

Quantification: Measure the optical density at 600 nm (OD600) to assess bacterial growth. To quantify violacein, add DMSO or ethanol to the wells, centrifuge to pellet the cells, and measure the absorbance of the supernatant at 585 nm.

-

Data Analysis: Normalize the violacein production to bacterial growth (A585/OD600). A reduction in this ratio in the presence of the test compound indicates QS inhibition.

Logical Relationship: QS Inhibition Mechanism

Caption: Competitive antagonism of LuxR-type receptors by GBL inhibitors.

Anti-inflammatory Activity

GBL derivatives have shown considerable potential as anti-inflammatory agents.[8] Their mechanisms often involve the inhibition of key inflammatory mediators and pathways.

Mechanisms of Action: Several GBLs modulate the NF-κB signaling pathway, a central regulator of inflammation.[8] Others act by inhibiting enzymes like cyclooxygenase-2 (COX-2) or lipoxygenases, which are responsible for producing pro-inflammatory prostaglandins and leukotrienes.[8][9] Butyrolactone I, for example, has been shown to block the production of IL-6 and TNF-α in LPS-activated cells.[10]

Quantitative Data on Anti-inflammatory Activity:

| Compound/Derivative | Target/Model | IC50 / Activity | Reference |

| Indole-based GBL | COX-2 | <0.001 µM | [8] |

| Butyrolactone I | IL-6 production (THP-1 cells) | 2.69 ± 0.5 µM | [10] |

| Butyrolactone I | TNF-α production (THP-1 cells) | 6.64 ± 0.4 µM | [10] |

| Nectriapyrone | NO production (RAW264.7 cells) | 35.4 µM | [10] |

| KME-4 | Prostaglandin Synthetase & 5-Lipoxygenase | Dual inhibitor | [9] |

| BM138 | Carrageenan-induced paw edema (rats) | Up to 49% reduction | [11] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the GBL derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Measurement: After a brief incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

-

Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Antifungal and Other Activities

The GBL scaffold is also prevalent in compounds with antifungal, neuroprotective, and analgesic properties.[11][12][13]

-

Antifungal Activity: The α-methylene-γ-butyrolactone ring is a known pharmacophore in natural antifungal agents.[1][12] Synthetic derivatives have shown potent activity against various plant pathogenic fungi like Colletotrichum lagenarium, Botrytis cinerea, and Valsa mali.[12][14][15] For instance, certain derivatives containing a benzothiophene moiety exhibited EC50 values as low as 0.94 mg/L against Rhizoctonia solani.[14]

-

Neuroprotective Effects: Some GBL derivatives have demonstrated the ability to protect neurons from oxidative stress and excitotoxicity.[8][16] The compound 3BDO was shown to protect PC12 cells against Aβ-induced cytotoxicity by inhibiting ROS production and autophagy.[8] GHB, GBL, and their precursor 1,4-butanediol have been shown to reduce the volume of cerebral infarction in rodent models of stroke.[13]

-

Analgesic and Antioedematous Activity: Studies in rodents have identified GBL derivatives with significant analgesic properties in thermal, chemical, and mechanical pain models, with potencies comparable to morphine in some tests.[11]

Quantitative Data on Antifungal and Neuroprotective Activity:

| Compound/Derivative | Activity Type | Target/Model | EC50 / Activity | Reference |

| α-Methylene-γ-butyrolactone (Compound 2) | Antifungal | Rhizoctonia solani | 0.94 mg/L | [14] |

| α-Methylene-γ-butyrolactone (Compound 7) | Antifungal | Valsa mali | 1.67 mg/L | [14] |

| α-Methylene-γ-butyrolactone (Compound 38) | Antifungal | Valsa mali | 0.50 mg/L | [15] |

| GBL, GHB, 1,4-BD | Neuroprotective | Rat focal cerebral ischemia | Significant reduction in infarct volume | [13] |

| BM113A, BM138A | Analgesic | Writhing test (mice) | ED50 = 3.7 and 2.3 mg/kg, respectively | [11] |

Conclusion

The γ-butyrolactone scaffold remains a highly versatile and "privileged" structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, quorum sensing inhibitory, and antifungal effects. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of new and effective therapeutic agents based on this remarkable five-membered ring.

References

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic α-(aminomethyl)-γ-butyrolactones and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive γ-butyrolactones from Endophytic Fungus Aspergillus versicolor [imrpress.com]

- 6. AHL-dependent quorum sensing inhibition: synthesis and biological evaluation of α-(N-alkyl-carboxamide)-γ-butyrolactones and α-(N-alkyl-sulfonamide)-γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological properties of a new anti-inflammatory compound, alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolacto ne (KME-4), and its inhibitory effects on prostaglandin synthetase and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic, antioedematous and antioxidant activity of γ-butyrolactone derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities [mdpi.com]

- 13. Gamma-Hydroxybutyrate (GHB), gamma-butyrolactone (GBL), and 1,4-butanediol (1,4-BD) reduce the volume of cerebral infarction in rodent transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Protective effects of a novel bicyclic γ-butyrolactone compound against H2O2 or corticosterone-induced neural cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of γ-Butyrolactone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Butyrolactone (GBL), a simple lactone with significant chemical and physiological properties, has been identified as a naturally occurring compound in a variety of plant species and plant-derived products. While its role as a signaling molecule is well-established in bacteria, its function within the plant kingdom is an emerging field of study. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of GBL in plants, its potential biosynthetic pathways, and its effects on plant growth and stress response. This document summarizes quantitative data, details relevant experimental protocols, and presents putative signaling pathways to serve as a resource for researchers in phytochemistry, plant physiology, and drug discovery.

Natural Occurrence of γ-Butyrolactone in Plants

γ-Butyrolactone has been detected in various plant-based materials, ranging from fermented products to raw plant tissues. Its presence is often associated with stress conditions or specific developmental stages. The concentrations of GBL can vary significantly depending on the plant species, the tissue analyzed, and the environmental conditions.

Table 1: Quantitative Data on γ-Butyrolactone (GBL) in Plant-Based Products

| Plant Product/Species | Tissue/Product Type | GBL Concentration | Reference(s) |

| Grapes (Vitis vinifera) | Unadulterated Wine | ~5 µg/mL | [1] |

| Soybeans (Glycine max) | Processed Beans | Not specified | |

| Mung Beans (Vigna radiata) | Processed Beans | Not specified | |

| Coffee (Coffea sp.) | Roasted Beans | Not specified | |

| Wood Vinegar | Pyrolysis product of wood | Major component | [2] |

| Rapeseed (Brassica napus) | Seedlings (treated) | Not applicable (exogenous) | [2] |

Biosynthesis of γ-Butyrolactone in Plants: A Putative Pathway

The precise biosynthetic pathway of GBL in plants has not yet been fully elucidated. However, evidence suggests a strong connection to the γ-aminobutyric acid (GABA) shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. GABA is a well-known signaling molecule in plants that accumulates in response to various biotic and abiotic stresses.[3]

The proposed pathway involves the conversion of GABA to succinic semialdehyde (SSA). Under certain conditions, particularly stress, SSA can be reduced to γ-hydroxybutyric acid (GHB) by the enzyme succinic semialdehyde reductase (SSR).[4] GHB is the immediate precursor to GBL, which can be formed through spontaneous or enzyme-catalyzed lactonization, especially under acidic conditions. While the enzymes responsible for GBL biosynthesis in bacteria, such as AfsA, are well-characterized, their homologs in plants have not been definitively identified.[5][6][7][8]

Below is a diagram illustrating the putative biosynthetic pathway of GBL in plants, integrated with the GABA shunt.

Putative Biosynthetic Pathway of GBL in Plants.

Physiological Effects and Signaling

GBL has been shown to exert significant physiological effects on plants, acting as a plant growth regulator. Its impact appears to be concentration-dependent, with low concentrations promoting growth and high concentrations having an inhibitory effect, particularly in monocotyledonous plants.[9] In dicotyledonous plants like rapeseed, GBL has been observed to increase biomass and enhance tolerance to low-temperature stress.[2]

The signaling pathways through which GBL exerts these effects are not yet fully understood. However, given its close relationship with GABA, it is plausible that GBL interacts with or modulates GABAergic signaling pathways. GABA is known to be involved in a multitude of plant processes, including pollen tube guidance, root growth, fruit ripening, and responses to biotic and abiotic stress.[3] GBL may act as a signaling molecule itself or be converted to GHB, which then influences cellular processes. The study on rapeseed suggests that GBL treatment leads to significant changes in the plant's transcriptome and metabolome, affecting pathways related to amino acid biosynthesis, proline metabolism, and sphingolipid metabolism, all of which are crucial for stress response.[2]

The following diagram illustrates a hypothetical signaling cascade initiated by an environmental stressor, leading to the production of GBL and subsequent physiological responses.

Hypothetical GBL Signaling in Plant Stress Response.

Experimental Protocols

The accurate quantification of GBL in plant tissues is crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for this purpose.

General Workflow for GBL Analysis

The following diagram outlines the general steps involved in the extraction and analysis of GBL from plant materials.

General Workflow for GBL Analysis from Plant Tissue.

Sample Preparation and Extraction for GC-MS Analysis

This protocol is a generalized procedure and may require optimization based on the specific plant matrix.

-

Sample Collection and Preparation: Collect fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.

-

Extraction:

-

Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of methylene chloride or chloroform.

-

Vortex thoroughly for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet twice more and combine the supernatants.

-

-

Drying and Concentration:

-

Pass the combined supernatant through a column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

-

-

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Identification: Compare the mass spectrum and retention time of the analyte with that of a pure GBL standard.

-

Quantification: Use a calibration curve prepared with GBL standards. An internal standard (e.g., deuterated GBL) is recommended for accurate quantification.

-

-

Sample Preparation and Analysis for HPLC

-

Sample Preparation and Extraction: Follow the same procedure as for GC-MS analysis (Section 4.2, steps 1 and 2).

-

Solvent Evaporation and Reconstitution:

-

Evaporate the solvent from the combined supernatant completely under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

-

Column (example): C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase (example): An isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm or MS detection.

-

Quantification: Use a calibration curve generated from pure GBL standards.

-

Future Directions and Conclusion

The study of γ-butyrolactone in plants is a promising area of research with implications for agriculture and medicine. While its natural occurrence and physiological effects are beginning to be understood, several key questions remain. Future research should focus on:

-

Elucidating the complete biosynthetic pathway of GBL in plants: Identifying the specific enzymes responsible for its synthesis will be crucial.

-

Mapping the GBL signaling network: Understanding how GBL is perceived by plant cells and the downstream components of its signaling cascade will provide insights into its mechanism of action.

-

Screening a wider range of plant species for GBL: This will help to establish the prevalence of GBL in the plant kingdom and identify potential new sources.

-

Investigating the potential for metabolic engineering: Enhancing GBL production in crops could lead to improved stress tolerance and growth characteristics.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Analysis of the Mechanism of Wood Vinegar and Butyrolactone Promoting Rapeseed Growth and Improving Low-Temperature Stress Resistance Based on Transcriptome and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The versatile GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Hydroxybutyrate accumulation in Arabidopsis and tobacco plants is a general response to abiotic stress: putative regulation by redox balance and glyoxylate reductase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. CN108617657B - Application of γ-butyrolactones in regulating plant growth activity - Google Patents [patents.google.com]

The Core Mechanism of γ-Butyrolactone in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of γ-Butyrolactone (GBL) in biological systems. GBL, a deceptively simple molecule, exerts its profound physiological effects through its rapid conversion into the potent neurotransmitter γ-hydroxybutyrate (GHB). This document details this metabolic activation, the subsequent interactions of GHB with its primary receptor targets, the downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

The Principle of Action: A Prodrug Strategy

γ-Butyrolactone itself is biologically inactive. Its mechanism of action is entirely dependent on its role as a prodrug for γ-hydroxybutyric acid (GHB). Due to its greater lipophilicity compared to GHB, GBL is absorbed more rapidly and exhibits higher bioavailability, leading to a faster onset of action and greater potency.[1][2]

Metabolic Conversion of GBL to GHB

Upon entering the bloodstream, GBL is rapidly hydrolyzed into GHB. This conversion is catalyzed by paraoxonase (lactonase) enzymes, primarily Paraoxonase 1 (PON1), which are found in the blood and liver.[3][4] The half-life for this conversion is remarkably short, estimated to be less than one minute.[4][5][6] This enzymatic process is crucial, as animals lacking these enzymes do not exhibit effects from GBL administration.[1]

Pharmacological Targets of GHB

Once formed, GHB exerts its effects by interacting with two distinct receptor populations in the central nervous system: the low-affinity GABAB receptors and the high-affinity GHB receptors.[7][8][9][10]

Low-Affinity Target: GABAB Receptors

At supra-physiological concentrations, typically achieved through exogenous administration of GBL or GHB, GHB acts as a weak partial agonist at the GABAB receptor.[2][7][8] The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged synaptic inhibition.[1] The sedative, hypnotic, and toxicological effects of GHB, such as respiratory depression and coma, are primarily attributed to its action at these receptors.[7] Antagonists of the GABAB receptor can block these sedative effects.[9]

Signaling Pathway: Activation of GABAB receptors by GHB initiates a signaling cascade through its coupling to inhibitory Gi/o proteins.[11][12] This leads to:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][13]

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly activates GIRK channels, causing an efflux of K+ ions. This leads to hyperpolarization of the postsynaptic neuron, resulting in a slow inhibitory postsynaptic potential (IPSP).[1][7]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channels.[11] This reduction in Ca2+ influx inhibits the release of neurotransmitters.

High-Affinity Target: GHB Receptors

The brain contains specific, high-affinity binding sites for GHB that are distinct from GABAB receptors.[7][9] These are considered the primary target for endogenous levels of GHB. While the precise identity of all high-affinity GHB receptors is still under investigation, some evidence suggests that certain extrasynaptic α4βδ GABAA receptors may function as high-affinity GHB binding sites. Another identified high-affinity target is the CaMKIIα hub domain. The GHB receptor is a G-protein-coupled receptor (GPCR).[3][13]

Signaling Pathway: Activation of the high-affinity GHB receptor is thought to be excitatory and leads to distinct downstream effects compared to GABAB receptor activation:

-

G-Protein Coupling: Studies indicate that the GHB receptor couples to G-proteins, as evidenced by GHB-stimulated [35S]GTPγS binding.[13] This effect is blocked by GHB antagonists but not GABAB antagonists.

-

Modulation of Adenylyl Cyclase: In specific brain regions like the cortex and hippocampus, GHB has been shown to decrease forskolin-stimulated adenylyl cyclase activity, an effect mediated by its own receptor.[13]

-

Neurotransmitter Release: Unlike the inhibitory effects mediated by GABAB receptors, activation of the GHB receptor can lead to an increased release of dopamine and glutamate.[3] This may be responsible for the biphasic effects observed with GHB, where an initial inhibitory phase is followed by an excitatory phase.

-

Ion Channel Modulation: The excitatory effects may be mediated through an increase in Na+/K+ current.[3] GHB can also induce Ca2+ entry through T-type calcium channels in neurons at resting potential.[14]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the pharmacokinetics and pharmacodynamics of GBL and GHB.

| Parameter | Value | Species/System | Reference(s) |

| GBL to GHB Conversion t½ | < 1 minute | Human/In vivo | [4][5][6] |

| GHB Elimination t½ | 30 - 60 minutes | Human | [5][9] |

| GHB Cmax (after GBL) | 95 - 106 mg/L | Human (1.5 mL GBL dose) | [5] |

| GHB Tmax | 20 - 40 minutes | Human | [5] |

| Bioavailability (GBL vs GHB) | GBL has greater bioavailability | General | [1][2] |

Table 1: Pharmacokinetic Parameters.

| Ligand | Receptor/Site | Affinity Constant (Kd, Ki, EC50, IC50) | Species/System | Reference(s) |

| GHB | GABAB Receptor | EC50: ~5 mM | Xenopus oocytes | [15] |

| GHB | GHB Receptor | Kd: 425 ± 150 nM ([3H]GHB binding) | Cloned Rat Hippocampal Receptor | [16] |

| GHB | CaMKIIα hub domain | Ki: 4.3 µM | Rat Cortical Homogenates | [17] |

| NCS-382 | GHB Receptor/CaMKIIα | Ki: 0.34 µM | Rat Cortical Homogenates | [17] |

| CGP 54626 | GABAB Receptor | IC50: 4 nM | Mammalian |

Table 2: Receptor Binding Affinities.

Key Experimental Protocols

This section provides detailed methodologies for two key experimental techniques used to study the effects of GBL and GHB.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol outlines the procedure for measuring extracellular neurotransmitter levels (e.g., dopamine, GABA) in the brain of a freely moving rodent following GBL administration.

Objective: To measure real-time changes in neurotransmitter concentrations in a specific brain region (e.g., nucleus accumbens, striatum) in response to systemic GBL administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12) with appropriate membrane length and molecular weight cutoff

-

Guide cannula

-

Microinfusion pump (e.g., CMA/100)

-

Fraction collector (refrigerated)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate buffer.

-

GBL solution for administration (e.g., dissolved in saline for intraperitoneal injection).

-

HPLC system with appropriate detection (e.g., electrochemical or fluorescence detection after derivatization).

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the target brain region using stereotaxic coordinates from a brain atlas.

-

Implant the guide cannula to the desired depth and secure it to the skull using dental cement.

-

Insert a dummy cannula to keep the guide patent and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the animal in a microdialysis bowl that allows free movement.

-

Gently remove the dummy cannula and insert the microdialysis probe through the guide.

-

Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

-

Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 90-120 minutes) for the probe to equilibrate with the brain tissue.

-

Collect baseline dialysate samples into vials in the fraction collector at regular intervals (e.g., every 10-20 minutes).

-

Administer GBL to the animal via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor the drug's effect.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using a validated HPLC method to quantify the neurotransmitter(s) of interest.

-

Express the results as a percentage of the average baseline concentration for each animal.

-

-

Histological Verification:

-

At the end of the study, euthanize the animal and perfuse the brain.

-

Section the brain and stain the tissue (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe.

-

Radioligand Binding Assay for Receptor Affinity

This protocol describes a filtration binding assay to determine the affinity (Ki) of GHB for a specific receptor (e.g., GABAB or a putative GHB receptor) using a competitive binding experiment.

Objective: To quantify the binding affinity of unlabeled GHB by measuring its ability to compete with a known radiolabeled ligand for binding to receptors in a membrane preparation.

Materials:

-

Tissue or cells expressing the receptor of interest (e.g., rat brain cortex, transfected cell line).

-

Radiolabeled ligand (e.g., [3H]CGP54626 for GABAB receptors, or [3H]NCS-382 for high-affinity GHB sites).

-

Unlabeled GHB (as the competitor).

-

Unlabeled displacer for defining non-specific binding (e.g., high concentration of baclofen for GABAB).

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

-

Homogenizer and ultracentrifuge for membrane preparation.

-

96-well filter plates (e.g., GF/C filters).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand + binding buffer.

-

Non-specific Binding: Membrane preparation + radioligand + a saturating concentration of an unlabeled displacer.

-

Competition: Membrane preparation + radioligand + varying concentrations of unlabeled GHB (e.g., 10-10 M to 10-3 M).

-

-

Add the membrane preparation to each well.

-

Add the competing unlabeled ligands (GHB or displacer) or buffer.

-

Initiate the binding reaction by adding the radioligand at a concentration near its Kd.

-

Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (in the filtrate).

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding and competition counts.

-

Plot the specific binding as a function of the log concentration of GHB.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of GHB that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The mechanism of action of γ-Butyrolactone is a classic example of prodrug bioactivation. Its rapid and efficient conversion to GHB is the initiating step in a complex cascade of neuropharmacological events. The subsequent dual action of GHB on both low-affinity GABAB receptors and high-affinity GHB receptors results in a wide spectrum of dose-dependent effects, ranging from neurotransmitter modulation at endogenous concentrations to profound central nervous system depression at pharmacological doses. A thorough understanding of these distinct pathways and the quantitative parameters governing them is essential for researchers in neuroscience and professionals involved in the development of therapeutics targeting these systems. The experimental protocols detailed herein provide a framework for the continued investigation of this multifaceted signaling molecule.

References

- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Untitled Document [ucl.ac.uk]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 9. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and History of γ-Butyrolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Butyrolactone (GBL), a simple lactone with a five-membered ring, has a rich and varied history, from its initial synthesis in the 19th century to its modern-day applications as a versatile industrial solvent, a precursor in the synthesis of valuable chemicals, and a compound of concern due to its psychoactive properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of GBL. It details the seminal work of its discoverer, Alexander Zaytsev, explores the evolution of its manufacturing processes, and elucidates the biochemical pathways through which it exerts its physiological effects. This document is intended to serve as a thorough resource, incorporating detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes to support further research and development in related fields.

The Dawn of a New Lactone: Alexander Zaytsev's Pioneering Synthesis

The story of γ-butyrolactone begins in 1874 with the Russian chemist Alexander Zaytsev. While investigating the reduction of succinyl chloride, Zaytsev serendipitously produced a novel cyclic ester, which he identified as the lactone of γ-hydroxybutyric acid. This marked the first-ever synthesis of GBL, a compound that would later find a multitude of applications.

Experimental Protocol: Zaytsev's Original Synthesis (1874)

Materials:

-

Succinyl chloride (ClCO(CH₂)₂COCl)

-

Sodium amalgam (Na(Hg))

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Apparatus for reflux and distillation

Procedure:

-

A solution of succinyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser.

-

A sodium amalgam, typically 2-3% sodium by weight, is gradually added to the stirred solution. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

The reaction mixture is refluxed for several hours until the reaction is complete.

-

After cooling, the ethereal solution is decanted from the mercury and any solid byproducts.

-

The diethyl ether is removed by distillation.

-

The remaining liquid is then purified by fractional distillation to yield γ-butyrolactone.

Reaction Mechanism:

The reduction of the diacid chloride with sodium amalgam proceeds through a series of single-electron transfers, leading to the formation of a dialdehyde intermediate which then cyclizes to form a hemiacetal. Further reduction of the hemiacetal and subsequent intramolecular esterification yields the stable five-membered lactone ring of GBL.

The Industrial Age: Evolution of GBL Synthesis

While Zaytsev's method was groundbreaking, it was not suitable for large-scale production. The 20th century saw the development of several industrial processes for the efficient synthesis of GBL, driven by its increasing demand as a solvent and chemical intermediate.

Dehydrogenation of 1,4-Butanediol

One of the most common industrial methods for producing GBL is the catalytic dehydrogenation of 1,4-butanediol (BDO). This process is highly efficient and selective.

Experimental Protocol: Catalytic Dehydrogenation of 1,4-Butanediol

Catalyst: Copper-based catalysts are predominantly used, often with promoters such as chromium.

Reaction Conditions:

-

Temperature: 230-280 °C

-

Pressure: Atmospheric to slightly elevated

-

Phase: Gas phase

Procedure:

-

1,4-Butanediol is vaporized and passed over a fixed-bed reactor containing the copper-based catalyst.

-

The dehydrogenation reaction occurs, producing GBL and hydrogen gas.

-

The product stream is cooled and condensed.

-

GBL is separated from unreacted BDO and byproducts by distillation.

Hydrogenation of Maleic Anhydride

Another significant industrial route involves the hydrogenation of maleic anhydride. This process can be tuned to produce GBL, tetrahydrofuran (THF), or BDO, depending on the catalyst and reaction conditions.

Experimental Protocol: Gas-Phase Hydrogenation of Maleic Anhydride

Catalyst: Copper-zinc oxide catalysts are commonly employed.

Reaction Conditions:

-

Temperature: 250-300 °C

-

Pressure: 5-25 bar

-

Phase: Gas phase

Procedure:

-

Maleic anhydride is vaporized and mixed with hydrogen gas.

-

The gas mixture is passed through a fixed-bed reactor containing the copper-zinc oxide catalyst.

-

The hydrogenation and cyclization reactions occur to form GBL.

-

The product stream is cooled, and GBL is purified by distillation.

Quantitative Data on GBL Synthesis

The following tables summarize key quantitative data for the industrial synthesis of γ-butyrolactone.

| Synthesis Method | Catalyst | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) |

| Dehydrogenation of 1,4-Butanediol | Copper-based | 230-280 | Atmospheric | >95 | >98 |

| Hydrogenation of Maleic Anhydride | Copper-zinc oxide | 250-300 | 5-25 bar | ~95 | High |

The Biological Significance of GBL: A Prodrug to a Neurotransmitter

In biological systems, GBL is rapidly metabolized to γ-hydroxybutyric acid (GHB), a naturally occurring neurotransmitter and a central nervous system depressant. This conversion is a critical aspect of GBL's pharmacological and toxicological profile.

Conversion of GBL to GHB

The biotransformation of GBL to GHB is catalyzed by lactonase enzymes present in the blood. This hydrolysis reaction is swift and efficient.

Caption: Enzymatic conversion of GBL to GHB.

Signaling Pathways of GHB

GHB exerts its effects by acting on two distinct receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABAB receptor.

The specific downstream signaling cascade of the dedicated GHB receptor is an area of ongoing research. It is known to be a G-protein coupled receptor (GPCR), and its activation is generally associated with neuronal excitation.

Caption: Postulated GHB receptor signaling pathway.

At higher concentrations, GHB acts as an agonist at the GABAB receptor, which is a G-protein coupled receptor that mediates inhibitory neurotransmission.

Caption: GHB-mediated GABA-B receptor signaling.

Experimental Workflows

Workflow for GBL Synthesis via Dehydrogenation of 1,4-Butanediol

Caption: Industrial workflow for GBL synthesis.

Conclusion

From its discovery in the late 19th century to its multifaceted roles in modern industry and pharmacology, γ-butyrolactone has had a significant scientific journey. The development of efficient industrial syntheses has made GBL a readily available and economically important chemical. Its biological activity, stemming from its rapid conversion to the neurotransmitter GHB, has made it a subject of intense interest in the fields of neuroscience and toxicology. This guide has provided a detailed technical overview of GBL, from its historical roots to its complex biological interactions, with the aim of furnishing researchers and professionals with a solid foundation for future inquiry and innovation.

γ-Butyrolactone thermodynamic properties and stability

An In-depth Technical Guide on the Thermodynamic Properties and Stability of γ-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Butyrolactone (GBL), a hygroscopic, colorless liquid, is a significant chemical intermediate and solvent with broad applications in various industries.[1] Structurally the simplest 4-carbon lactone, its utility spans from being a precursor in the production of polymers like polyvinylpyrrolidone to its use as a solvent in paint strippers and electrolytic capacitors.[1] A comprehensive understanding of its thermodynamic properties and chemical stability is paramount for its effective and safe use in research and industrial processes, particularly in the realm of drug development where it can act as a prodrug for γ-hydroxybutyric acid (GHB).[1][2] This guide provides a detailed overview of GBL's core thermodynamic data, stability under various conditions, and the experimental methodologies used for their determination.

Thermodynamic Properties of γ-Butyrolactone

The thermodynamic parameters of GBL are crucial for predicting its behavior in chemical reactions, understanding its physical properties, and designing industrial processes. These properties have been determined through a combination of experimental techniques and computational studies.[3] A summary of key quantitative data is presented below.

Table 1: Selected Thermodynamic Properties of γ-Butyrolactone at Standard Conditions (T = 298.15 K, p = 0.1 MPa)

| Property | Value | Phase | Reference(s) |

| Enthalpy of Formation (ΔfH°) | -419.1 ± 0.4 kJ·mol⁻¹ | Liquid | [4] |

| -366.50 ± 0.80 kJ·mol⁻¹ | Gas | ||

| Standard Molar Entropy (S°) | 175.3 J·mol⁻¹·K⁻¹ | Liquid | [4] |

| Heat Capacity, Constant Pressure (Cp) | 140.0 J·mol⁻¹·K⁻¹ (1.67 J·g⁻¹·K⁻¹ at 25°C) | Liquid | [5] |

| 86.10 J·mol⁻¹·K⁻¹ | Gas | ||

| Enthalpy of Vaporization (ΔvapH°) | 53.5 ± 0.1 kJ·mol⁻¹ | - | [4] |

| Enthalpy of Fusion (ΔfusH°) | 9.55 kJ·mol⁻¹ | - | [6] |

| Entropy of Fusion (ΔfusS) | 41.56 J·mol⁻¹·K⁻¹ at Tfus = 229.78 K | - | [7] |

Chemical Stability and Hydrolysis

The stability of GBL is highly dependent on the chemical environment, particularly pH and temperature.[2] While stable under neutral conditions, its lactone ring is susceptible to hydrolysis.[2][8]

-

Basic Conditions : GBL is rapidly hydrolyzed in the presence of bases, such as sodium hydroxide, to form the corresponding salt of γ-hydroxybutyric acid (GHB).[1][2] This reaction is generally considered irreversible in a strongly basic medium.

-

Acidic Conditions : In acidic aqueous solutions, GBL undergoes slower, acid-catalyzed hydrolysis.[2][9] This reaction is reversible, leading to an equilibrium mixture of the lactone (GBL) and the open-chain hydroxy acid (GHB).[1][10]

-

Neutral Conditions : Under neutral pH at ambient temperature, the hydrolysis of GBL to GHB occurs spontaneously but very slowly, with equilibrium potentially taking anywhere from 40 to 250 days to be reached in tap water, depending on the initial concentration and water composition.[11] The equilibrium in aqueous solutions favors the lactone form.

The interconversion between GBL and GHB is a critical consideration in pharmacology and toxicology, as GBL is readily converted to the psychoactive GHB in the body.[2]

Experimental Protocols

The determination of thermodynamic properties and stability requires precise experimental methodologies. The following sections detail the protocols for key measurements.

Determination of Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds like GBL, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using calorimetry.[12][13]

1. Static Bomb Calorimetry (for Enthalpy of Combustion):

-

Principle : A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.[12][14][15]

-

Apparatus : A static bomb calorimeter consists of a high-strength, corrosion-resistant steel bomb, a water-filled bucket, a high-precision thermometer, and an ignition system.

-

Procedure :

-

A known mass of GBL is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen (typically to ~3 MPa).

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded before and after combustion until a stable final temperature is reached.

-

The energy of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter system.[16]

-

Corrections (Washburn corrections) are applied to account for standard state conditions.[13]

-

-

Calculation : The standard enthalpy of formation is then derived using Hess's Law, combining the experimentally determined standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[12]

2. Calvet Microcalorimetry (for Enthalpy of Vaporization):

-

Principle : This technique measures the heat flow associated with the phase transition of a substance from liquid to gas at a constant temperature.[14][17]

-

Procedure :

-

A small sample of GBL is placed in an effusion cell within the microcalorimeter at a controlled high temperature.

-

The heat absorbed by the sample as it vaporizes is measured by heat-flux sensors.

-

The mass loss due to vaporization is simultaneously recorded.

-

The enthalpy of vaporization at the experimental temperature is calculated from the heat flow and the rate of mass loss.

-

The value is then corrected to the standard reference temperature of 298.15 K using heat capacity data.[14]

-

Analysis of GBL Stability and Hydrolysis

The interconversion of GBL and GHB can be monitored using various analytical techniques to assess stability under different conditions (e.g., varying pH, temperature, and time).[18][19]

-

Principle : Spectroscopic or chromatographic methods are used to quantify the concentrations of both GBL and GHB in a solution over time.

-

Apparatus : A portable Raman spectrometer or a High-Performance Liquid Chromatography (HPLC) system.

-

Procedure (using Raman Spectroscopy) :

-

Prepare solutions of GBL in the desired matrix (e.g., water, ethanol, buffer of specific pH).[18]

-

Spike the solutions with a known concentration of GBL.

-

Acquire Raman spectra of the solutions at specified time intervals and temperatures.

-

Monitor the characteristic spectral peaks for GBL and the appearance of peaks corresponding to GHB.[18]

-

The relative intensities of these peaks can be used to determine the extent and rate of hydrolysis.

-

-

Procedure (using HPLC) :

-

Prepare solutions as described above.

-

At specified time intervals, inject an aliquot of the solution into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis or mass spectrometer).[19][20]

-

Separate GBL and GHB based on their retention times.

-

Quantify the concentration of each compound by comparing peak areas to those of standard solutions. This allows for the precise determination of hydrolysis kinetics.[19]

-

Conclusion

The thermodynamic properties and stability of γ-Butyrolactone are well-characterized through established experimental and computational methods. Its enthalpy of formation, heat capacity, and phase change energetics provide the foundation for its application in chemical synthesis and process design. The compound's stability is critically influenced by pH, with rapid hydrolysis under basic conditions and a slow, reversible equilibrium with GHB in acidic or neutral media. This hydrolytic behavior is of particular importance in pharmaceutical and toxicological contexts. The methodologies of bomb calorimetry, Calvet microcalorimetry, and spectroscopic/chromatographic analysis provide robust frameworks for obtaining the reliable data necessary for both fundamental research and industrial application.

References

- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 2. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. bdmaee.net [bdmaee.net]

- 6. Butyrolactone [webbook.nist.gov]

- 7. Butyrolactone [webbook.nist.gov]

- 8. High quality gamma-Butyrolactone product, CAS 96-48-0 [sellchems.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.google.cn [books.google.cn]

- 11. Spontaneous formation of γ-hydroxybutyric acid from γ-butyrolactone in tap water solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jpyro.co.uk [jpyro.co.uk]

- 13. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. reddit.com [reddit.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Monitoring of the interconversion of gamma-butyrolactone (GBL) to gamma hydroxybutyric acid (GHB) by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. swgdrug.org [swgdrug.org]

Solubility of organic compounds in γ-butyrolactone

An In-depth Technical Guide to the Solubility of Organic Compounds in γ-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-butyrolactone (GBL), with the chemical formula C₄H₆O₂, is a hygroscopic, colorless, and water-miscible liquid.[1] It is the simplest 4-carbon lactone and is widely utilized as a chemical intermediate and solvent in various industrial and scientific applications.[1][2] Due to its high boiling point, wide liquid range, chemical stability, and high dielectric constant, GBL is an effective solvent for a diverse array of organic and inorganic compounds.[3][4] These properties make it a valuable tool in pharmaceuticals, polymer processing, and cleaning formulations.[2][5][6] In the pharmaceutical field, GBL is used as a solvent and intermediate for synthesizing drugs and can enhance the penetration of active pharmaceutical ingredients (APIs) in topical delivery systems.[6] This guide provides a comprehensive overview of the solubility of organic compounds in GBL, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection processes.

Solubility Profile of γ-Butyrolactone

GBL's effectiveness as a solvent stems from its polar aprotic nature, allowing it to dissolve a wide range of substances.[7] Its miscibility with numerous common organic solvents further enhances its utility. The following table summarizes the solubility characteristics of various organic compounds and classes in GBL.

| Compound/Compound Class | Solubility in GBL | Temperature (°C) | Notes |

| Water | Miscible[1] | 25 | GBL is hygroscopic and readily absorbs moisture from the air.[3] |

| Alcohols (Methanol, Ethanol) | Miscible / Very Soluble[8][9] | 25 | Fully miscible due to hydrogen bonding capabilities. |

| Ketones (Acetone) | Miscible / Very Soluble[8][9] | 25 | Excellent miscibility. |

| Esters (Ethyl Acetate) | Miscible | 25 | Excellent miscibility. |

| Ethers (Diethyl ether, THF) | Miscible / Very Soluble[9] | 25 | Mixes well with ethers. |

| Chlorinated Solvents (Chloroform, Dichloromethane) | Miscible / Very Soluble[8] | 25 | Similar polarity profiles lead to effective solvation. |

| Benzene | Soluble[9][10] | 25 | GBL is soluble in a variety of aromatic hydrocarbons. |

| Hexane | Slightly Soluble[8] | 25 | As a non-polar solvent, hexane shows limited solubility.[10] |

| Polyacrylonitrile | Solvent[2] | Not Specified | Used as a solvent for various polymers. |

| Polystyrene | Solvent[2] | Not Specified | Used as a solvent for various polymers. |

| Cellulose Acetate | Solvent[2] | Not Specified | Used as a solvent for various polymers. |

Experimental Protocol: Determination of Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound in a specific solvent.[11][12] This method involves creating a saturated solution and quantifying the solute concentration after a period of equilibration.

Objective

To accurately determine the solubility of a specific organic compound in γ-butyrolactone at a controlled temperature.

Materials

-

γ-Butyrolactone (GBL), analytical grade

-

Organic compound (solute) of interest, high purity

-

Temperature-controlled orbital shaker or water bath

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Internal standard (a non-reactive compound soluble in GBL with a distinct retention time)

Procedure

-

Preparation of the Saturated Solution:

-

Equilibration:

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved particles.[7]

-

Accurately dilute the filtered sample with GBL to a concentration that falls within the linear range of the analytical instrument.[7]

-

Add a precise amount of the internal standard to this diluted sample.

-

-

Preparation of Calibration Standards:

-

Analytical Measurement:

-

Analyze the prepared sample and the calibration standards using a validated HPLC or GC-FID method.[7]

-

Data Analysis

-

Construct a Calibration Curve: Plot the ratio of the peak area of the organic compound to the peak area of the internal standard against the known concentrations of the standards.[7]

-

Determine Sample Concentration: Using the peak area ratio from the sample, determine the concentration of the organic compound in the diluted sample from the calibration curve.[7]

-

Calculate Solubility: Calculate the original concentration of the compound in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the organic compound in GBL at the tested temperature.[7]

Visualized Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound in GBL using the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

γ-Butyrolactone is a versatile and powerful solvent with broad applications in scientific research and drug development.[3][6] Its ability to dissolve a wide range of organic compounds makes it an invaluable tool for chemical synthesis, formulation, and purification processes.[5][10] A thorough understanding of the solubility of specific compounds in GBL is essential for designing efficient experiments, developing stable formulations, and ensuring reproducible results. The standardized shake-flask method provides a reliable means of quantifying solubility, enabling researchers to leverage the full potential of GBL in their work.

References

- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 2. Industrial use of γ-Butyrolactone_Chemicalbook [chemicalbook.com]

- 3. Gamma-butyrolactone (GBL) is a chemical - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 4. Gamma-Butyrolactone "GBL/Gamma-Butyrolactone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 5. greenchemindustries.com [greenchemindustries.com]

- 6. γ-Butyrolactone application fields - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. benchchem.com [benchchem.com]

- 8. swgdrug.org [swgdrug.org]

- 9. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide: γ-Butyrolactone as a Precursor for N-methyl-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methyl-2-pyrrolidone (NMP) from γ-butyrolactone (GBL), a critical process in the production of this widely used aprotic solvent. NMP's exceptional solvency and low toxicity profile make it indispensable in various applications, including the pharmaceutical industry for drug formulation and as a reaction medium in chemical synthesis.[1][2] This document details the underlying reaction mechanism, presents a variety of experimental protocols derived from patented industrial processes, and offers a clear visualization of the synthetic pathway and experimental workflow.

Reaction Mechanism and Signaling Pathway

The synthesis of NMP from GBL and monomethylamine (MMA) is a two-step process. The initial reaction is a nucleophilic addition of methylamine to the carbonyl group of GBL, which opens the lactone ring to form an intermediate, N-methyl-γ-hydroxybutanamide.[3][4] This first step is reversible and can be conducted at lower temperatures and pressures.[3] The subsequent step involves the dehydration and cyclization of the intermediate to yield NMP and water.[3] This second step typically requires higher temperatures and pressures to proceed to completion.[3] The overall reaction is exothermic.[5] While the reaction can be performed without a catalyst, some processes utilize acidic or basic catalysts to influence reaction rates and conditions.[4][6]

Experimental Protocols and Quantitative Data

The industrial production of NMP from GBL is predominantly carried out through continuous processes in tubular or shaft reactors, although batchwise operations are also described in the literature.[1][7] A key strategy in many processes is the use of an excess of methylamine to ensure the complete conversion of GBL, which simplifies the subsequent purification process due to the significant difference in boiling points between NMP and GBL.[3] The addition of water to the reaction mixture has been shown in some cases to improve the selectivity towards NMP.[5]

Below are tables summarizing quantitative data from various patented experimental protocols.

Table 1: Batch Process Conditions for NMP Synthesis

| Reference | GBL:MMA:H₂O Molar Ratio | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |

| JP-B4-47 021 420[5] | 1:2:2-4 | 250 | - | 1.5 - 2 | 99 |

| CN-A-110 46 35[1] | 1:1.2:31.5 | 280 | 60 | - | 97 |

| JP-A2-49 041364[1] | 1:3.9:19.1 | 250 | 44 - 49 | - | - |

| JP-B4-49 020 585[1] | 1:5.5:9.6-19.1 | 250 | - | 2 | 99 |

| Unspecified[1] | 1:1.1:1 | 280 | - | 1 | 99.9 |

Table 2: Continuous Process Conditions for NMP Synthesis

| Reference | GBL:MMA Molar Ratio | Temperature (°C) | Pressure (bar) | Residence Time (min) | GBL Conversion (%) | NMP Selectivity (%) |

| US Pat. 7,227,029 B2[1][5] | 1:1.08 - 1:2 | 320 - 380 | 70 - 120 | 10 - 60 | > 98 | > 98 |

| US Pat. 6,248,902 B1[1] | - | 150 - 310 | 30 - 90 atm | 5 - 180 | > 98 | > 95 |

| US Pat. 6,987,191 B1[1] | - | 150 - 310 | 40 - 100 atm | 15 - 180 | > 98 | > 95 |

Detailed Experimental Methodology

The following is a generalized experimental protocol for a continuous, non-catalytic synthesis of NMP, based on common elements from the cited literature.